2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a methyl group, and a dioxaborolane ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.
Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a reaction with a boronic acid derivative, such as pinacolborane, under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets and pathways. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and selectivity of the compound in catalytic processes. Additionally, the benzamide core can engage in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Ethoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its ethoxy group, methyl group, and dioxaborolane ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. The presence of the dioxaborolane ring, in particular, enhances its utility in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis.
Biological Activity
2-Ethoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that incorporates a boron-containing dioxaborolane moiety, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Ethoxy Group : Enhances solubility and bioavailability.
- Dioxaborolane Moiety : Confers reactivity and potential interactions with biological targets.
The molecular formula of this compound is C16H23B1O5N, with a molecular weight of approximately 306.1618 g/mol.
1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Research indicates that derivatives of 2-Ethoxy-N-methyl-4-(methoxymethyl)benzamide exhibit significant inhibitory activity against PTP1B, a key regulator in insulin signaling pathways. For instance, one study identified a derivative with an IC50 value of 0.07 μM, indicating high potency in inhibiting PTP1B activity. This inhibition can enhance insulin-stimulated glucose uptake in cellular models without causing cytotoxicity .
2. Selectivity and Membrane Permeability
The selectivity of these compounds was evaluated against T-cell PTPase (TCPTP), showing a selectivity ratio of 32-fold over TCPTP. Additionally, membrane permeability studies revealed favorable characteristics for drug delivery, with a permeability coefficient (P_app) of 2.41×10−6 cm s .
Table 1: Summary of Biological Activities
Compound Name | Biological Target | IC50 Value | Selectivity Ratio | Membrane Permeability |
---|---|---|---|---|
Compound 10m | PTP1B | 0.07 μM | 32-fold | 2.41×10−6 cm s |
Compound X | Other Targets | Varies | N/A | N/A |
Case Study: Insulin Sensitivity Enhancement
A study conducted on mouse splenocytes demonstrated that treatment with derivatives of this compound could significantly increase glucose uptake in insulin-stimulated cells. This finding supports the potential application of these compounds in treating type 2 diabetes mellitus (T2DM) by modulating insulin signaling pathways .
Pharmacological Applications
The unique properties of this compound suggest several potential therapeutic applications:
- Type 2 Diabetes Mellitus : By enhancing insulin signaling through PTP1B inhibition.
- Obesity Management : Potentially aiding in weight management through improved metabolic regulation.
Properties
IUPAC Name |
2-ethoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-7-20-13-10-11(8-9-12(13)14(19)18-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCFLLLVBNCOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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